![molecular formula C12H13NO3S B14668584 Cyclohexanone, 3-[(4-nitrophenyl)thio]- CAS No. 36640-29-6](/img/structure/B14668584.png)
Cyclohexanone, 3-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C12H13NO3S It is a derivative of cyclohexanone, where a nitrophenylthio group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(4-nitrophenyl)thio]- typically involves the reaction of cyclohexanone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitrophenylthio group.
Scientific Research Applications
Cyclohexanone, 3-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenylthio group can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 3-[(4-chlorophenyl)thio]-: Similar structure but with a chlorophenylthio group instead of a nitrophenylthio group.
Cyclohexanone, 3-[(4-methylphenyl)thio]-: Contains a methylphenylthio group.
Cyclohexanone, 3-[(4-aminophenyl)thio]-: Features an aminophenylthio group.
Uniqueness
Cyclohexanone, 3-[(4-nitrophenyl)thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36640-29-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h4-7,12H,1-3,8H2 |
InChI Key |
XCBCPCUXDZMGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


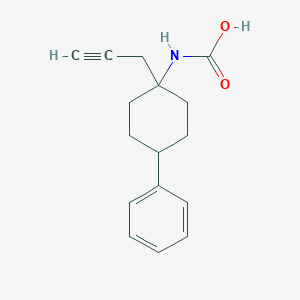
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
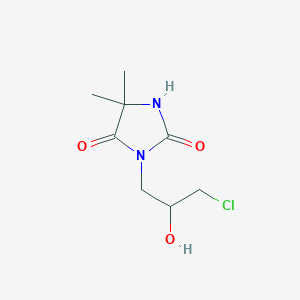
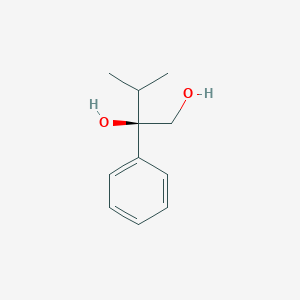
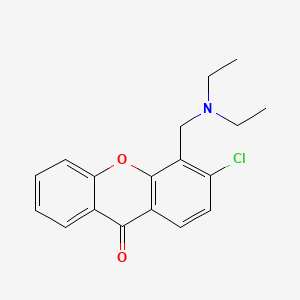
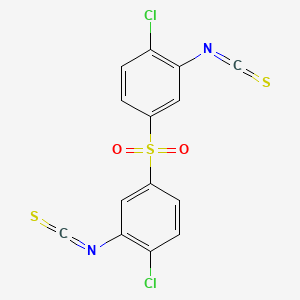
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
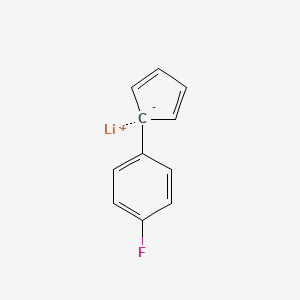

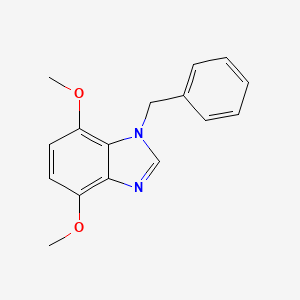
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
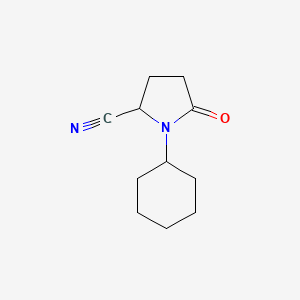
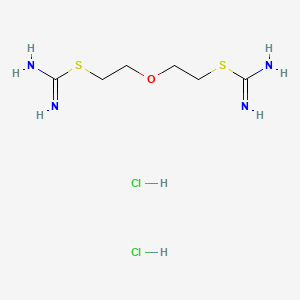
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
